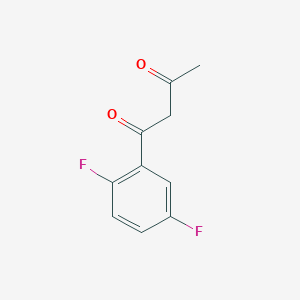

1-(2,5-Difluorophenyl)butane-1,3-dione

Description

1-(2,5-Difluorophenyl)butane-1,3-dione (CAS: 64287-15-6) is a fluorinated diketone with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . Its structure features a butane-1,3-dione backbone substituted at the 1-position with a 2,5-difluorophenyl group. The compound is achiral, as indicated by its SMILES code (CC(CC(C1=CC(F)=CC=C1F)=O)=O), which lacks stereochemical descriptors .

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H8F2O2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3 |

InChI Key |

SYXXDOCLDWASNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)butane-1,3-dione can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base. The reaction typically requires conditions such as a basic medium (e.g., sodium hydroxide) and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired diketone product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,5-Difluorophenyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is utilized in the production of materials such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes .

Comparison with Similar Compounds

Compound 1 : 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

- Molecular Formula : C₁₀H₅F₅O₂ (calculated molecular weight: ~252.12 g/mol)

- Substituents : A 3,5-difluorophenyl group at position 1 and a 4,4,4-trifluoro modification on the butane backbone.

Compound 2 : 1-(3,4-Dimethoxyphenyl)butane-1,3-dione

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Substituents : A 3,4-dimethoxyphenyl group at position 1.

- Key Features : Methoxy groups are electron-donating, increasing polarity and reducing lipophilicity (logP = 1.06) compared to fluorinated analogs. This compound also has a higher polar surface area (42.081 Ų) due to oxygen-rich substituents .

Comparative Physicochemical Properties

*Predicted using fragment-based methods due to lack of experimental data.

†Calculated using open-source tools (e.g., RDKit).

Electronic and Reactivity Differences

- Fluorine vs. In contrast, methoxy groups in 1-(3,4-dimethoxyphenyl)butane-1,3-dione donate electron density, which may favor electrophilic substitution reactions . The trifluoro modification in Compound 1 amplifies electron deficiency, making it a stronger Lewis acid candidate compared to the parent compound .

Positional Isomerism :

- The 2,5-difluoro substitution in the target compound creates a para-difluoro motif, whereas the 3,5-difluoro substitution in Compound 1 generates a meta-difluoro arrangement. This difference impacts molecular symmetry and dipole moments, which could influence crystal packing or solubility .

Biological Activity

1-(2,5-Difluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol. This compound features a butane backbone with two keto groups at positions 1 and 3, and a difluorophenyl group at position 1. The presence of fluorine atoms significantly impacts its chemical reactivity and biological properties, making it a subject of growing interest in pharmacological research.

Chemical Structure and Properties

The unique positioning of the fluorine atoms on the phenyl ring enhances the compound's ability to interact with biological molecules. This can lead to increased potency and selectivity in inhibiting enzyme activity or modulating receptor functions. The synthesis of this compound typically involves the reaction of 2,5-difluorobenzaldehyde with acetylacetone under basic conditions.

Biological Activities

Research indicates that this compound exhibits several potential biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially serving as a candidate for drug development.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

- Anticancer Potential : There are indications that this compound may exhibit anticancer properties, warranting further investigation.

The interaction studies of this compound focus on its mechanism of action within biological systems. The electronegative nature of the fluorine atoms enhances its binding affinity to proteins and enzymes. This property positions it as a candidate for further investigation as an inhibitor or activator within specific biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2,4-Difluorophenyl)butane-1,3-dione | C10H8F2O2 | Contains two fluorine atoms enhancing reactivity |

| 1-(3,4-Difluorophenyl)butane-1,3-dione | C10H8F2O2 | Different positioning of fluorine atoms affects properties |

| 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | C11H9F3O2 | Contains three fluorine atoms impacting stability |

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

-

Enzyme Inhibition Study :

- A study conducted on enzyme inhibition found that this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The half-maximal inhibitory concentration (IC50) was determined to be around 25 μM for one target enzyme.

-

Antimicrobial Activity :

- In vitro tests demonstrated that this compound displayed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 50 μg/mL.

-

Anticancer Properties :

- A preliminary study indicated that the compound showed cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells), with an IC50 value of approximately 30 μM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.